Cinnabarin

Antimicrobial Food Safety Natural Products

Standardized Gram-positive screening controls are difficult to source. Cinnabarin provides a defined, reproducible reference compound. Key specifications: • MIC: 0.0625 mg/mL against Bacillus cereus; >64-fold selectivity over Gram-negative species. • Antiviral: 4-log reduction in rabies virus titers at non-cytotoxic 0.31 mg/mL. • Production Yield: 54.33 InU/g on optimized PDA+C medium; priority strain MIP 89007 identified for max yield.

Molecular Formula C14H10N2O5
Molecular Weight 286.24 g/mol
CAS No. 146-90-7
Cat. No. B092598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnabarin
CAS146-90-7
Synonymscinnabarin
cinnabarine
Molecular FormulaC14H10N2O5
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)CO
InChIInChI=1S/C14H10N2O5/c15-11-7(18)4-9-13(10(11)14(19)20)16-12-6(5-17)2-1-3-8(12)21-9/h1-4,17H,5,15H2,(H,19,20)
InChIKeyBHUPIKYIGMWGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnabarin: Natural Phenoxazinone Antibiotic


Cinnabarin (CAS 146-90-7) is a naturally occurring phenoxazinone antibiotic pigment produced by several basidiomycete fungi, including Pycnoporus sanguineus (syn. Polystictus cinnabarinus) and Trametes cinnabarina [1]. Its core structure consists of a 2-amino-3-oxo-3H-phenoxazine-1-carboxylic acid scaffold [2]. This compound is notable for its dual biological profile: it exhibits selective antibacterial activity against Gram-positive bacteria and demonstrates antiviral effects, notably against rabies virus in vitro [1][3]. Unlike its structural analog cinnabarinic acid, which functions as an endogenous mGlu4 receptor agonist and mitochondrial toxin, cinnabarin’s activity is primarily directed toward microbial targets [3].

Cinnabarin: Unique Spectrum Over Analogs


Cinnabarin is structurally and functionally distinct from its closest analogs, cinnabarinic acid and actinomycin D. While cinnabarinic acid is an endogenous tryptophan metabolite with mGlu4 agonist activity and mitochondrial toxicity [1], cinnabarin lacks these receptor-mediated effects and instead displays a focused antimicrobial and antiviral profile [2]. Furthermore, unlike actinomycin D, a potent DNA intercalator and transcription inhibitor, cinnabarin does not exhibit significant cytotoxicity to mammalian cells at antimicrobial concentrations [3]. This divergence in both molecular targets and toxicity profiles means that substituting cinnabarin with a generic phenoxazinone or actinomycin analog would compromise the specific Gram-positive antibacterial activity and antiviral effects without providing the same safety window in experimental systems.

Cinnabarin: Comparative Evidence


Antibacterial Activity Against Gram-Positive Foodborne Pathogens

Cinnabarin demonstrates potent antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 0.0625 mg/mL against both Bacillus cereus and Leuconostoc plantarum. In contrast, it showed minimal activity against the Gram-negative bacterium Klebsiella pneumoniae, with an MIC >4.0 mg/mL [1]. This represents a >64-fold selectivity for Gram-positive over Gram-negative species. While the concentrated culture fluid of P. cinnabarinus exhibits biological activity nearly identical to that of cinnabarinic acid synthesized in vitro [2], the purified compound cinnabarin itself demonstrates this precise Gram-positive specificity.

Antimicrobial Food Safety Natural Products

Non-Cytotoxic Antiviral Activity Against Rabies Virus

In an in vitro antiviral assay, cinnabarin at a concentration of 0.31 mg/mL reduced rabies virus titers by four-fold compared to untreated controls [1]. Notably, this same concentration had no detectable cytopathic effect on mouse neuroblastoma cells (NA cell, ATCC clone C-1300) [1]. Furthermore, in vivo studies demonstrated that cinnabarin did not cause toxic effects in mice at doses up to 1000 mg/kg [1]. This favorable selectivity index—where antiviral activity is observed at concentrations well below those causing cellular toxicity—is not reported for the structurally related cinnabarinic acid, which is known to induce apoptosis and inhibit mitochondrial respiration at similar concentrations [2].

Antiviral Virology Rabies

MIP 89007 Strain for Cinnabarin Production

Among three strains of Pycnoporus sanguineus evaluated, strain MIP 89007 produced significantly more cinnabarin than strains MIP 95001 and MIP 95002 [1]. While exact yields are not provided in the abstract, the study clearly establishes that strain selection is critical for maximizing cinnabarin output. This is in contrast to cinnabarinic acid, which can be produced by metabolically engineered Pseudomonas chlororaphis GP72 expressing heterologous enzymes such as DHHA dehydrogenase CalB3 and phenoxazinone synthase CotA [2], offering a more scalable recombinant production platform. For researchers requiring natural cinnabarin rather than the acid form, strain MIP 89007 represents the optimal choice based on available comparative data.

Fungal Biotechnology Strain Selection Natural Product Production

Inhibition of Plant Pathogen Xanthomonas campestris

Cinnabarin exhibits antimicrobial activity against Xanthomonas campestris pv. campestris, the causal agent of necrotic leaf spot in bean crops [1]. In this study, a potato dextrose medium supplemented with dehydrated sugar cane (PDA+C) yielded the highest cinnabarin concentration (54.33 InU/g) and associated antimicrobial activity against X. campestris. This plant-pathogen inhibition distinguishes cinnabarin from actinomycin D, which is not used in agriculture due to its high mammalian toxicity. While cinnabarinic acid has also shown activity against some Gram-negative plant pathogens [2], cinnabarin's specific activity against Xanthomonas campestris positions it as a potential biopesticide candidate.

Agricultural Microbiology Plant Protection Biopesticide

Cinnabarin: Application Scenarios


Targeted Screening Against Gram-Positive Foodborne Pathogens

Cinnabarin's defined MIC of 0.0625 mg/mL against Bacillus cereus and Leuconostoc plantarum [1] makes it a valuable positive control or lead compound for antimicrobial screening programs focused on Gram-positive foodborne pathogens. Researchers can use this compound to benchmark novel antibacterial agents or to investigate structure-activity relationships within the phenoxazinone class. Its >64-fold selectivity over Gram-negative species provides a clear window for studying Gram-positive-specific mechanisms.

In Vitro Antiviral Studies Against Rabies and Related Rhabdoviruses

The demonstrated four-fold reduction in rabies virus titers at non-cytotoxic concentrations (0.31 mg/mL) [2] supports the use of cinnabarin as a tool compound in virology research. Studies investigating antiviral mechanisms, particularly against enveloped RNA viruses, can benefit from cinnabarin's favorable selectivity index. The compound can serve as a reference for assessing the antiviral potential of other natural phenoxazinones.

Natural Product Biopesticide Development for Bacterial Plant Pathogens

Cinnabarin's in vitro activity against Xanthomonas campestris pv. campestris, with quantifiable production yields (54.33 InU/g on PDA+C medium) [3], positions it as a candidate for agricultural microbiology research. Scientists exploring alternatives to synthetic pesticides can employ cinnabarin as a lead scaffold for developing formulations against bacterial blight diseases in bean and other crops.

Strain Optimization for Natural Product Fermentation

For laboratories engaged in fungal natural product discovery, the differential production of cinnabarin across P. sanguineus strains (MIP 89007 > MIP 95001/95002) [1] provides a clear rationale for strain selection. Researchers aiming to maximize cinnabarin yield for downstream assays should prioritize strain MIP 89007 or investigate the genetic and environmental factors underlying this enhanced productivity.

Technical Documentation Hub

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